Positional Isomer Differentiation: 4-Carbon Linear Spacer vs. 2-Carbon Branched Spacer
The target compound's linear 4-carbon spacer between the 4-aminopiperidine core and the primary alcohol results in a distinct spatial configuration compared to its branched isomer 2-[(1-methylpiperidin-4-yl)amino]butan-1-ol . This influences the calculated topological polar surface area (tPSA) and partition coefficient (LogP), as predicted by in silico models [1].
| Evidence Dimension | Predicted Lipophilicity and Topological Polar Surface Area |
|---|---|
| Target Compound Data | Predicted LogP: 0.96; tPSA: 26.71 Ų |
| Comparator Or Baseline | 2-[(1-Methylpiperidin-4-yl)amino]butan-1-ol (Predicted LogP: 1.19; tPSA: 26.71 Ų) |
| Quantified Difference | Delta LogP: -0.23 |
| Conditions | In silico prediction (e.g., SwissADME, Molinspiration) for the free base form. |
Why This Matters
A lower LogP can translate to improved aqueous solubility, while an identical tPSA suggests this lipophilicity shift is achieved without compromising passive membrane permeability—a crucial trade-off for oral CNS drug design and procurement selection.
- [1] SwissADME. (2024). Swiss Institute of Bioinformatics. Predicted logP and tPSA for C10H22N2O isomers. View Source
